Lipophilicity Advantage: XLogP3 of 4.3 vs. 3.9 for Non-Methylated Positional Isomers
The target compound exhibits a computed XLogP3 of 4.3, compared to 3.9 for both 3-(2-methylprop-1-enyl)-1H-indene (CAS 819871-70-0) and 2-(2-methylprop-1-enyl)-1H-indene (CAS 819871-43-7). This Δ of +0.4 log units reflects the additional methyl group on the aromatic ring, increasing hydrophobicity in a quantifiable manner [1][2][3]. All values were computed using the identical XLogP3 3.0 algorithm within PubChem, ensuring methodological comparability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 3-(2-methylprop-1-enyl)-1H-indene XLogP3 = 3.9; 2-(2-methylprop-1-enyl)-1H-indene XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (target vs. either comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); identical methodology applied to all three compounds |
Why This Matters
An XLogP3 increase of 0.4 units predicts measurably higher retention in reversed-phase chromatography and altered partitioning in liquid-liquid extractions, directly impacting purification strategy selection.
- [1] PubChem CID 71420623: Computed XLogP3 = 4.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71420623. View Source
- [2] PubChem CID 593413: Computed XLogP3 = 3.9 for 3-(2-methylprop-1-enyl)-1H-indene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/593413. View Source
- [3] PubChem CID 22376978: Computed XLogP3 = 3.9 for 2-(2-methylprop-1-enyl)-1H-indene. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22376978. View Source
